molecular formula C9H7FN2 B2713877 4-Fluoroisoquinolin-8-amine CAS No. 1841081-81-9

4-Fluoroisoquinolin-8-amine

Cat. No.: B2713877
CAS No.: 1841081-81-9
M. Wt: 162.167
InChI Key: UCWBARZJJJUCDA-UHFFFAOYSA-N
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Description

4-Fluoroisoquinolin-8-amine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and agrochemical research. This compound serves as a versatile synthetic building block, particularly valuable for the construction of more complex molecules with potential biological activity. The strategic incorporation of both a fluorine atom and a primary amino group on the isoquinoline scaffold allows for diverse chemical modifications and influences the compound's electronic properties, lipophilicity, and potential for target engagement. The primary research value of this compound lies in its role as a key intermediate in the synthesis of novel active compounds. Structural analogs, particularly quinolin-8-amine and isoquinolin-4-amine derivatives, have demonstrated a broad spectrum of documented biological activities, including potent antifungal and antimicrobial properties . Recent (2025) scientific investigations into quinolin-8-amine derivatives have highlighted their efficacy against a panel of ten phytopathogenic fungi, establishing the pharmacological relevance of this chemotype . The mechanism of action for such compounds often involves interaction with enzymatic targets like chitin synthase, and their activity is influenced by intermolecular interactions, including hydrogen bonding such as N–H···X and C–H···X (where X is a halogen or other acceptor), which can be critical for crystal packing and binding to biological targets . Researchers utilize this compound in various applications, including the development of potential pharmaceuticals, agrochemicals, and functional materials . Computational studies, including density functional theory (DFT) calculations and Hirshfeld surface analysis, are often employed to understand the structure-activity relationships (SAR) and electronic environments of such molecules, facilitating the rational design of more potent derivatives . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoroisoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWBARZJJJUCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoroisoquinolin 8 Amine and Its Precursors

Established Synthetic Routes to 4-Fluoroisoquinoline (B1268607) Core Structures

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In the context of isoquinoline (B145761) synthesis, this strategy can be used to build the heterocyclic ring from appropriately substituted phenylethylamine precursors. The directing group, often a methoxy (B1213986) or a fluorine substituent on the phenyl ring, guides the lithiation to the adjacent ortho position, which can then react with an electrophile to initiate cyclization.

A notable example involves the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770). mdpi.com This process starts with 2-(3-fluorophenyl)ethylamine, which is first protected, for instance as a pivaloylamide. mdpi.com The fluorine atom and the amide side chain cooperatively direct lithiation to the C-2 position of the phenyl ring (which will become the C-1 position of the isoquinoline). Treatment with a strong base like butyllithium (B86547) (BuLi) at low temperatures, followed by quenching with an electrophile such as N,N-dimethylformamide (DMF), introduces a formyl group. Subsequent acid-catalyzed cyclization and deprotection yield the desired 8-fluoro-3,4-dihydroisoquinoline. mdpi.com This intermediate is valuable as the fluorine at C-8 can then be subjected to nucleophilic aromatic substitution.

Table 1: Directed ortho-Lithiation for 8-Fluoro-3,4-dihydroisoquinoline Synthesis

Step Starting Material Reagents Intermediate/Product Reference
1. Acylation 2-(3-fluorophenyl)ethylamine Pivaloyl chloride, Et₃N, CH₂Cl₂ N-(2-(3-fluorophenyl)ethyl)pivalamide mdpi.com
2. Lithiation/Formylation N-(2-(3-fluorophenyl)ethyl)pivalamide BuLi, THF; then DMF N-(2-formyl-3-fluorophenethyl)pivalamide mdpi.com
3. Cyclization/Deprotection N-(2-formyl-3-fluorophenethyl)pivalamide aq. HCl, CH₂Cl₂ 8-Fluoro-3,4-dihydroisoquinoline mdpi.com

Palladium-catalyzed reactions are central to modern organic synthesis due to their efficiency and functional group tolerance. Several strategies utilize palladium catalysis to construct the isoquinoline skeleton.

One common approach involves the coupling of a 2-halobenzaldehyde with an alkyne (a Sonogashira coupling), followed by condensation with an amine to form an imine, and subsequent intramolecular cyclization. A typical procedure for substituted 4-fluoroisoquinolines starts with 2-bromobenzaldehydes. rsc.org These are coupled with a terminal alkyne using a catalyst system like PdCl₂(PPh₃)₂/CuI. The resulting 2-alkynylbenzaldehyde is then condensed with an amine (e.g., tert-butylamine) to form an imine. This intermediate can then undergo an intramolecular aminofluorination reaction, catalyzed by a silver salt in the presence of an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), to yield the 4-fluoroisoquinoline derivative. rsc.orgacs.org

Another powerful palladium-catalyzed method is the α-arylation of enolates. rsc.org This involves coupling an enolate with an ortho-functionalized aryl halide to create a 1,5-dicarbonyl equivalent. This intermediate can then be cyclized with an ammonia (B1221849) source, such as ammonium (B1175870) chloride, to form the isoquinoline ring with high regioselectivity. rsc.org This method is particularly useful for creating isoquinolines with electron-deficient rings, including those with fluorine substituents. rsc.org

When starting with a pre-formed isoquinoline ring, regioselective halogenation and subsequent fluorination are key steps. The direct fluorination of heterocycles can be challenging, so often a two-step process involving bromination followed by a fluorine-for-bromine exchange is employed.

A well-established route to 4-fluoroisoquinoline begins with the bromination of isoquinoline to produce 4-bromoisoquinoline (B23445). quickcompany.in This intermediate then undergoes ammonolysis, typically using aqueous ammonia in the presence of a copper catalyst, to yield 4-aminoisoquinoline (B122460). quickcompany.in The crucial fluorination step is achieved via the Balz-Schiemann reaction. The 4-aminoisoquinoline is treated with fluoroboric acid and sodium nitrite (B80452) at low temperatures to form a diazonium fluoroborate salt. quickcompany.ingoogle.com Thermal decomposition of this salt, often in a solvent like toluene (B28343), liberates nitrogen gas and yields the desired 4-fluoroisoquinoline. quickcompany.in

Alternatively, 4-bromoisoquinoline can be converted directly to 4-fluoroisoquinoline. This involves a halogen-metal exchange using an organolithium reagent at very low temperatures, followed by quenching the resulting aryllithium intermediate with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). google.com

Table 2: Synthesis of 4-Fluoroisoquinoline from Isoquinoline

Route Starting Material Key Steps Key Reagents Final Product Reference
Balz-Schiemann Isoquinoline 1. Bromination2. Ammonolysis3. Diazotization/Fluorination 1. Br₂2. aq. NH₃, CuSO₄3. HBF₄, NaNO₂ 4-Fluoroisoquinoline quickcompany.in
Halogen Exchange 4-Bromoisoquinoline 1. Lithiation2. Fluorination 1. n-BuLi2. NFSI 4-Fluoroisoquinoline google.com

The construction of the isoquinoline ring can also be achieved by the cyclization of precursors that already contain the fluorine atom as part of a fluoroalkenyl group. General methods for synthesizing fluoroalkenyl arenes often involve Wittig-type reactions or the reduction of gem-difluoroalkenyl compounds. nih.gov Once formed, these fluoroalkenyl arenes can be elaborated into precursors suitable for cyclization. For instance, an ortho-alkenylaryl imine can undergo intramolecular cyclization. While less common for simple 4-fluoroisoquinolines, this strategy is valuable for constructing more complex, substituted analogs, demonstrating the principle of incorporating the fluorine atom at an early stage. rsc.org

Existing substituted isoquinolines can serve as precursors for the target molecule through various chemical transformations. For example, 1-chloro-4-fluoroisoquinoline, which can be synthesized from 1-hydroxyisoquinoline, can be converted to 4-fluoroisoquinoline via reductive dehalogenation. google.comgoogle.com This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com

Furthermore, a fluorine atom on the isoquinoline ring can be displaced by an amine in a nucleophilic aromatic substitution (SₙAr) reaction. A key example is the reaction of 8-fluoro-3,4-dihydroisoquinoline with a cyclic amine, which results in the formation of an 8-amino-3,4-dihydroisoquinoline derivative. mdpi.com This fluorine-amine exchange highlights a powerful method for introducing the C-8 amine group when a suitable fluoro precursor is available.

Amine Introduction Strategies at the C-8 Position

Introducing the amine group specifically at the C-8 position is the final key challenge. This can be accomplished either by functionalizing a pre-formed isoquinoline ring or by carrying the nitrogen functionality through the ring synthesis.

A classical and effective method involves the nitration of an isoquinoline derivative, followed by reduction. To achieve the desired 8-nitro substitution, a multi-step sequence starting from isoquinoline is often necessary. The process involves bromination at the C-5 position to form 5-bromoisoquinoline, which then directs nitration to the C-8 position, yielding 5-bromo-8-nitroisoquinoline. mdpi.comorgsyn.org The nitro group of this intermediate can then be reduced to an amine, for instance by catalytic hydrogenation. This reduction can also be accompanied by the removal of the bromine atom to give 8-aminoisoquinoline (B1282671). mdpi.com This 8-aminoisoquinoline could then, in principle, be subjected to halogenation and fluorination at the C-4 position as described previously.

Alternatively, as mentioned in section 2.1.5, nucleophilic aromatic substitution (SₙAr) provides a direct route. If a precursor such as 4,8-difluoroisoquinoline were synthesized, selective substitution of the more activated C-8 fluorine by an amine could be a potential pathway. The reaction of 8-fluoro-3,4-dihydroisoquinoline with amines to produce 8-amino-3,4-dihydroisoquinolines serves as a strong precedent for this type of transformation. mdpi.com

Table 3: Introduction of the C-8 Amine Group

Strategy Starting Material Key Steps Key Reagents Product Reference
Nitration/Reduction Isoquinoline 1. Bromination (C-5)2. Nitration (C-8)3. Reduction/Debromination 1. NBS, H₂SO₄2. KNO₃, H₂SO₄3. H₂, Pd/C 8-Aminoisoquinoline mdpi.comorgsyn.org
Nucleophilic Substitution 8-Fluoro-3,4-dihydroisoquinoline Fluorine-Amine Exchange Amine, Heat 8-Amino-3,4-dihydroisoquinoline mdpi.com

Nucleophilic Aromatic Substitution Reactions (S_N_Ar) with Amine Reagents

Nucleophilic aromatic substitution (S_N_Ar) is a fundamental method for introducing amine groups onto an aromatic ring, provided the ring is activated by electron-withdrawing groups. scribd.com In the context of isoquinoline synthesis, this reaction typically proceeds via an addition-elimination mechanism where a nucleophile attacks the electron-deficient ring to form a stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. scribd.com

For precursors to 4-Fluoroisoquinolin-8-amine, S_N_Ar can be employed to introduce an amino group at a position activated by a suitable leaving group (like a halogen) and often facilitated by other ring substituents. For instance, the ammonolysis of 4-bromoisoquinoline has been used to produce 4-aminoisoquinoline. quickcompany.in This type of reaction often requires forcing conditions, such as high temperatures and pressures in an autoclave, to proceed effectively. quickcompany.in The regioselectivity of S_N_Ar is a critical consideration; studies on related heterocyclic systems like 2,4-dichloroquinazolines show that substitution consistently occurs at the 4-position due to its higher electrophilicity. mdpi.com This inherent selectivity is a key principle applied in the synthesis of substituted isoquinolines.

The efficiency of the substitution is dependent on the nature of the leaving group and the nucleophile, as detailed in the following table.

NucleophileLeaving GroupActivating GroupTypical ConditionsProductReference
Aqueous AmmoniaBromo (Br)Ring Nitrogen155-160°C, 16-25 kg/cm ² pressureAmino-isoquinoline quickcompany.in
Primary/Secondary AmineChloro (Cl)Nitro (NO₂)Varies (e.g., base, solvent)Substituted amino-nitroarene scribd.com

Reduction of Nitro- or Cyano- Precursors to Amine Functionality

A common and effective strategy for synthesizing 8-aminoisoquinolines involves the chemical reduction of an 8-nitroisoquinoline (B1594253) precursor. mdpi.com A plausible pathway to this compound involves the nitration of 4-fluoroisoquinoline to yield 4-fluoro-8-nitroisoquinoline, which is then reduced.

Several methods are available for this transformation. A well-established laboratory method involves the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. google.com This procedure is effective for reducing nitro groups on the isoquinoline ring system to form the corresponding aminoisoquinoline. google.com

Another widely used method is catalytic hydrogenation. The reduction of a nitro group can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). mdpi.com This method is often preferred for its cleaner reaction profile and milder conditions compared to metal-acid reductions. The choice of reducing agent can be critical and depends on the presence of other functional groups in the molecule.

PrecursorReducing Agent/SystemConditionsProductReference
4-Fluoro-5-nitroisoquinolineSnCl₂·2H₂O, conc. HClNot specified4-Fluoro-5-aminoisoquinoline google.com
5-Bromo-8-nitroisoquinolineH₂, 10% Pd/CDMF-Et₃N solvent8-Aminoisoquinoline mdpi.com
4-AminoisoquinolineRaney Nickel, Ethanol (B145695)Not specified5,6,7,8-Tetrahydro-4-aminoisoquinoline researchgate.net

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for forming carbon-nitrogen bonds. nih.govorgsyn.org This methodology can be applied to synthesize this compound by coupling a precursor such as 4-fluoro-8-bromoisoquinoline with an ammonia equivalent or a primary amine. mdpi.com These reactions are prized for their high functional group tolerance and typically proceed under milder conditions than traditional S_N_Ar reactions. nih.gov

The success of the Buchwald-Hartwig amination hinges on the catalyst system, which consists of a palladium precursor and a specialized phosphine (B1218219) ligand. orgsyn.org The ligand's role is crucial; it stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. acs.org The scope of these reactions has expanded to include challenging substrates like heteroaryl halides, which historically reacted more slowly and required higher catalyst loadings. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction parameters is crucial for maximizing yield, selectivity, and efficiency in the synthesis of complex molecules like this compound.

Solvent Effects on Regio- and Stereoselectivity

The choice of solvent can profoundly influence the outcome of a reaction, affecting both the reaction rate and the chemo- and regioselectivity. wiley.comresearchgate.net In the synthesis of isoquinoline derivatives, solvents can dictate the reaction pathway. For example, in certain cyclization reactions, switching from an aprotic solvent like toluene to a protic solvent like ethanol can completely change the product distribution, favoring an aromatized product in ethanol while yielding a mixture in toluene. wiley.com This is often because protic solvents can participate in the reaction mechanism, for instance, by inhibiting certain oxidation processes. wiley.com

Similarly, the regioselectivity of cyclization reactions to form the isoquinoline skeleton can be improved by using protic solvents. researchgate.net The solvent's ability to solvate intermediates and transition states can lower specific energy barriers, thereby directing the reaction towards a desired constitutional isomer. In some cases, a high degree of solvent dependency is observed, with yields varying from 0% to 70% simply by changing the solvent from acetonitrile (B52724) to chloroform. researchgate.net

Catalyst Systems and Ligand Design for Enhanced Efficiency

The efficiency of palladium-catalyzed reactions is intrinsically linked to the design of the catalyst system, particularly the phosphine ligand. orgsyn.org The evolution of ligands for Buchwald-Hartwig amination has led to increasingly active and versatile catalysts. acs.org

Fourth-generation catalysts often combine the features of earlier systems, such as the chelating properties of bisphosphines with the steric bulk and strong electron-donating ability of alkylphosphines. acs.org For instance, sterically hindered Josiphos-family ligands are highly effective for the amination of aryl and heteroaryl chlorides, bromides, and iodides. nih.govacs.org The steric hindrance and electron-rich nature of these ligands promote the crucial reductive elimination step and prevent catalyst deactivation. acs.org

Ligand design also addresses catalyst stability. Ligands like GPhos were developed to prevent displacement by amine nucleophiles or heteroaromatic substrates, which can form dormant palladium complexes and stall the reaction. nih.govnih.gov By incorporating bulky substituents ortho to the phosphino (B1201336) group, the stability of the active catalyst conformer is improved, allowing for reactions to proceed efficiently even at room temperature. nih.gov

Catalyst/Ligand SystemKey FeaturesApplication ScopeReference
Pd / Hindered Josiphos Bidentate, sterically hindered, electron-richBroad scope for amination of aryl/heteroaryl halides. nih.govacs.org
Pd / CM-phos Indolylphosphine ligandSuzuki-Miyaura and Buchwald-Hartwig amination of aryl mesylates/tosylates. orgsyn.orgorgsyn.org
Pd / GPhos Dialkylbiaryl monophosphine with orthot-Bu groupEnhanced stability; couples a wide range of primary amines and heteroaryl halides. nih.govnih.gov
Pd / XantPhos Bidentate ligandEffective for less reactive nucleophiles like amino acid esters and aromatic amines. mdpi.com

Temperature and Pressure Control in Large-Scale Laboratory Syntheses

Temperature and pressure are critical variables, especially when scaling up syntheses. For reactions with high activation barriers, such as the ammonolysis of halo-isoquinolines, elevated temperatures and pressures are often necessary to achieve reasonable reaction rates and yields. quickcompany.in The use of a sealed autoclave allows for temperatures to be raised well above the solvent's boiling point (e.g., 155-160°C), which significantly increases pressure (e.g., 16-25 Kg/cm²) and drives the reaction forward. quickcompany.in

In palladium-catalyzed reactions, temperature can be a tool to control selectivity and conversion. While some modern catalysts operate at room temperature, many reactions require heating to achieve complete conversion. mdpi.com For example, in an aminocarbonylation reaction, increasing the temperature from 50°C to 70°C and the CO pressure from atmospheric to 10-40 bar significantly reduced the reaction time from over 24 hours to just 8 hours. mdpi.com However, higher temperatures can also lead to side reactions or catalyst decomposition, requiring careful optimization. acs.org In some cases, a moderate temperature is optimal, as higher temperatures can paradoxically decrease yields, possibly due to substrate or catalyst degradation. nih.gov

Green Chemistry Approaches in this compound Synthesis

The conventional synthetic routes for isoquinolines and their derivatives often involve harsh reaction conditions, hazardous reagents, and toxic solvents. The integration of green chemistry principles can mitigate these issues through various strategies.

Catalytic Approaches: The use of catalysts can significantly improve the efficiency and selectivity of reactions, reducing waste. For instance, in the synthesis of amine precursors, metal-based catalysts in deep eutectic solvents (DESs) can replace traditional organic solvents, offering a more sustainable methodology. quickcompany.in Palladium-catalyzed cross-coupling reactions are also instrumental in forming C-N bonds for amination, and advancements in catalyst design are leading to more environmentally benign systems.

Alternative Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Reactions such as the synthesis of Schiff bases, which can be precursors to amines, have been successfully carried out in water. ehu.es Deep eutectic solvents (DESs) are another promising class of green solvents. They are biodegradable, have low toxicity, and can be derived from renewable resources. quickcompany.in

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for promoting green chemistry. Microwave heating can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. researchgate.net This technique is particularly beneficial for energy-intensive steps in a multi-step synthesis. For example, microwave irradiation can be used to accelerate amidation reactions, which are relevant for creating precursors or derivatives of the target molecule. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical, such as addition and cycloaddition reactions.

Safer Reagents: The Balz-Schiemann reaction, while effective for fluorination, often uses hazardous reagents like fluoroboric acid. Research into safer fluorinating agents is an active area of green chemistry. Similarly, replacing hazardous reagents in other steps, such as using non-toxic catalysts for amination, contributes to a greener synthesis.

A comparative analysis of conventional versus greener approaches for key transformations in the synthesis of this compound is presented in the table below.

Reaction Step Conventional Method Green Chemistry Approach Advantages of Green Approach
Amine Synthesis Use of stoichiometric amounts of harsh reagents, volatile organic solvents.Catalytic amination using metal-based catalysts in deep eutectic solvents or water. quickcompany.inReduced waste, use of biodegradable solvents, improved catalyst recyclability.
Heterocycle Formation High-temperature reactions with toxic solvents like benzene (B151609) or toluene. ehu.esMicrowave-assisted synthesis, use of water or other green solvents. researchgate.netehu.esReduced reaction times, lower energy consumption, avoidance of toxic solvents.
Fluorination Balz-Schiemann reaction using hazardous fluoroboric acid. quickcompany.inDevelopment of safer and more efficient fluorinating agents.Improved safety profile, reduced generation of hazardous waste.

By systematically applying these green chemistry principles, the synthesis of this compound and its precursors can be made more sustainable, safer, and more cost-effective.

Chemical Reactivity and Transformative Reactions of 4 Fluoroisoquinolin 8 Amine

Reactions Involving the Amine Functionality

The primary amine at the 8-position is a nucleophilic center and a key handle for a variety of functional group interconversions. Its reactivity is typical of an aromatic amine, allowing for acylation, alkylation, arylation, imine formation, and diazotization.

The 8-amino group of 4-Fluoroisoquinolin-8-amine readily undergoes reactions with various electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation: The amine can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. For instance, the Bischler-Napieralski reaction, a classical method for isoquinoline (B145761) synthesis, involves the acylation of a β-phenylethylamine followed by cyclodehydration. pharmaguideline.com This highlights the general reactivity of amine precursors in forming amide bonds, a transformation readily applicable to the 8-amino group.

Alkylation: Alkylation of the amine can be achieved using alkyl halides. Furthermore, more advanced palladium-catalyzed methods have been developed for the alkylation of C-H bonds, often directed by an amino group like the one found at the 8-position of the isoquinoline core. nih.gov

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective methods for the arylation of amines. nih.gov These reactions allow for the formation of a C-N bond between the 8-amino group and various aryl halides. nih.gov The 8-aminoquinoline (B160924) scaffold itself has been employed as a directing group in palladium-catalyzed arylations of C-H bonds, demonstrating the coordinating ability of the nitrogen atoms in this part of the molecule. nih.gov

Reaction TypeReagent ClassExpected Product
AcylationAcid Chlorides (R-COCl), Anhydrides ((RCO)₂O)N-(4-Fluoroisoquinolin-8-yl)amide
AlkylationAlkyl Halides (R-X)8-(Alkylamino)-4-fluoroisoquinoline
ArylationAryl Halides (Ar-X), Pd catalyst, Base8-(Arylamino)-4-fluoroisoquinoline

The primary amine of this compound can react with carbonyl compounds to form imines, also known as Schiff bases.

Imine Formation: The reaction with aldehydes or ketones is typically acid-catalyzed and proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.comlibretexts.org The pH must be carefully controlled, as high acidity will protonate the amine, rendering it non-nucleophilic, while low acidity will not be sufficient to promote the dehydration step. libretexts.orglumenlearning.com This reversible reaction is a fundamental transformation for primary amines. libretexts.org

Enamine Formation: The formation of enamines involves the reaction of a carbonyl compound with a secondary amine. lumenlearning.com As this compound is a primary amine, it will form an imine directly. However, if the 8-amino group were to be first mono-alkylated (see section 3.1.1), the resulting secondary amine could then participate in enamine formation.

Carbonyl ReactantReaction ConditionProduct Type
Aldehyde (R-CHO)Acid catalyst (pH ~5)Imine (Schiff Base)
Ketone (R₂C=O)Acid catalyst (pH ~5)Imine (Schiff Base)

The conversion of the primary aromatic amine at the C8 position into a diazonium salt is a powerful synthetic strategy, opening pathways to a wide range of derivatives. byjus.com The process involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–10 °C). organic-chemistry.orglibretexts.org

The resulting 4-fluoro-8-isoquinolinediazonium salt is a versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be replaced by various nucleophiles in what are known as Sandmeyer-type reactions. organic-chemistry.org This methodology has been specifically demonstrated for 8-aminoisoquinoline (B1282671), which can be converted to 8-bromoisoquinoline (B29762) through diazotization followed by treatment with copper(I) bromide. nih.gov

Key transformations of the diazonium salt include:

Halogenation: Introduction of -F (Schiemann reaction), -Cl, -Br, and -I. organic-chemistry.org

Cyanation: Introduction of a -CN group.

Hydroxylation: Formation of the corresponding 8-hydroxy derivative.

Reaction NameReagentsProduct (Substituent at C8)
Sandmeyer ReactionCuCl / HClChloro (-Cl)
Sandmeyer ReactionCuBr / HBrBromo (-Br)
Sandmeyer ReactionCuCN / KCNCyano (-CN)
Schiemann ReactionHBF₄, heatFluoro (-F)
Gattermann ReactionCu powder, HBrBromo (-Br)
HydrolysisH₂O, H₂SO₄, heatHydroxyl (-OH)

Reactions at the Fluorinated Isoquinoline Ring System

The reactivity of the heterocyclic core is influenced by the activating, ortho-para directing amino group at C8, the deactivating fluorine atom at C4, and the electron-withdrawing nature of the pyridine (B92270) portion of the ring system.

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack on the isoquinoline ring generally occurs on the benzene (B151609) ring rather than the less reactive pyridine ring. imperial.ac.uk The 8-amino group is a strong activating group, directing electrophiles to the ortho (C7) and para (C5) positions. However, studies on the related compound 4-fluoroisoquinoline (B1268607) have shown that electrophilic substitution, such as chlorosulfonylation, occurs regioselectively at the C5 position. semanticscholar.org This is a result of the directing effects of the fused ring system. Therefore, for this compound, electrophilic attack is expected to be strongly favored at the C5 position, influenced by both the directing effect of the amino group and the inherent reactivity pattern of the 4-fluoroisoquinoline core. google.comgoogle.com

Nucleophilic Aromatic Substitution (SNAr): The isoquinoline ring is electron-deficient and can undergo nucleophilic substitution, particularly at positions activated by the ring nitrogen and/or electron-withdrawing groups. Halogens at the C1 position of isoquinoline are known to be susceptible to nucleophilic displacement. quimicaorganica.org In this compound, the fluorine atom at C4 is activated towards nucleophilic attack by the adjacent ring nitrogen. Fluorine is a good leaving group in SNAr reactions, especially on electron-poor aromatic systems. harvard.eduresearchgate.net For example, a fluorine-amine exchange has been demonstrated on the related 8-fluoro-3,4-dihydroisoquinoline (B12937770) scaffold. nih.gov This suggests that the C4-fluorine atom could potentially be displaced by strong nucleophiles under suitable conditions.

PositionReaction TypeDirecting/Activating GroupsExpected Outcome
C5Electrophilic Substitution8-NH₂ (activating), Ring structureRegioselective substitution
C7Electrophilic Substitution8-NH₂ (activating)Possible minor substitution product
C4Nucleophilic SubstitutionRing Nitrogen (activating), 4-FPotential displacement of Fluorine

While specific rearrangement reactions for this compound are not extensively documented, the isoquinoline core can be subjected to advanced synthetic manipulations that alter its fundamental structure. slideshare.net

Modern synthetic strategies known as "skeletal editing" allow for the insertion, deletion, or exchange of atoms within a heterocyclic ring system. nih.gov These methods enable the rapid diversification of core scaffolds and can be applied to azaarenes like quinolines and isoquinolines. researchgate.net Such transformations often proceed through sequential dearomatization, cycloaddition, and rearomatization steps. researchgate.net Although these represent cutting-edge and specialized reactions, they offer potential future pathways for the profound structural modification of the this compound skeleton. nih.govchemistryworld.com General rearrangements of the isoquinoline framework, such as those involving isoquinoline-N-oxides, have also been studied and could potentially be applied to derivatives of this compound. acs.org

Reductive and Oxidative Transformations of the Isoquinoline Core

The isoquinoline scaffold can undergo both reduction and oxidation, with the reaction pathway and outcome being heavily influenced by the nature of the substituents on the ring system.

Reductive Transformations

The pyridine ring within the isoquinoline system is susceptible to reduction, leading to the formation of 1,2,3,4-tetrahydroisoquinolines. This transformation is a common strategy in medicinal chemistry to introduce conformational flexibility and create new stereocenters. For this compound, selective reduction of the pyridine ring would yield 4-fluoro-1,2,3,4-tetrahydroisoquinolin-8-amine. This can be achieved using various reducing agents. rsc.orgiust.ac.ir Catalytic hydrogenation over platinum or palladium catalysts, or treatment with hydride reagents like sodium borohydride, are standard methods for this conversion. iust.ac.irnih.gov The acidity of the medium can control the selectivity of the reduction; hydrogenation in an acidic medium typically favors the reduction of the heterocyclic ring. shahucollegelatur.org.in

Specific examples in the literature detail the reduction of related 8-aminoisoquinolines to their corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, supporting the feasibility of this transformation for the title compound. nih.gov

Table 1: Common Conditions for Isoquinoline Core Reduction

Reducing Agent Solvent(s) Typical Product Reference(s)
H₂, Pd/C or PtO₂ Methanol, Acetic Acid 1,2,3,4-Tetrahydroisoquinoline shahucollegelatur.org.in
Sodium Borohydride (NaBH₄) Methanol, Ethanol (B145695) 1,2,3,4-Tetrahydroisoquinoline rsc.orgiust.ac.ir
Sodium Cyanoborohydride (NaBH₃CN) Acetic Acid 1,2,3,4-Tetrahydroisoquinoline iust.ac.ir

Oxidative Transformations

The oxidation of the isoquinoline core is generally more challenging and can lead to ring cleavage under harsh conditions, such as treatment with potassium permanganate (B83412) (KMnO₄). pharmaguideline.comslideshare.net Such vigorous oxidation typically breaks down the molecule into phthalic acid (from the benzene portion) and cinchomeronic acid (3,4-pyridinedicarboxylic acid) (from the pyridine portion). slideshare.net

The substituents on the ring significantly direct the outcome of oxidation. The presence of an electron-donating group, such as the amino group at C-8, tends to activate the benzene ring, making it more susceptible to oxidative cleavage. Conversely, an electron-withdrawing group like the fluorine at C-4 deactivates the pyridine ring. Studies on substituted isoquinolines have shown that a 5-aminoisoquinoline (B16527) directs oxidation to the benzene ring, whereas a 5-nitroisoquinoline (B18046) directs it to the pyridine ring. shahucollegelatur.org.in Based on these principles, the oxidation of this compound would likely be a complex reaction with potential for cleavage of either ring depending on the specific reagents and conditions employed.

A more subtle oxidation can be performed on the reduced tetrahydroisoquinoline core. For instance, N-acyl or N-sulfonyl protected tetrahydroisoquinolines can undergo oxidation at the C-1 position with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a stable N-acyliminium ion. frontiersin.org This reactive intermediate can then be trapped by various nucleophiles to introduce substituents at the C-1 position. frontiersin.org

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of aromatic systems like this compound.

These coupling reactions typically require an electrophilic partner, usually an aryl halide (Br, I) or triflate. This compound does not possess a typical leaving group for these reactions, as the C-F bond is generally robust and less reactive in standard palladium-catalyzed cycles. Therefore, derivatization is a prerequisite for engaging in most of these transformations.

A plausible strategy involves converting the 8-amino group into a more suitable leaving group. For example, a Sandmeyer reaction could transform the amine into a halide (e.g., 8-bromo or 8-iodo-4-fluoroisoquinoline), which could then readily participate in Suzuki, Heck, and Sonogashira couplings to introduce aryl, vinyl, and alkynyl groups, respectively, at the C-8 position.

Suzuki-Miyaura Coupling : This reaction would couple the 8-halo-4-fluoroisoquinoline derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.

Heck Reaction : This involves coupling the 8-halo derivative with an alkene to introduce a vinyl substituent at C-8. wikipedia.orglibretexts.org

Sonogashira Coupling : This reaction would form a C-C bond between the 8-halo derivative and a terminal alkyne. wikipedia.org

In contrast, the Buchwald-Hartwig amination offers a direct route for derivatization without prior modification of the title compound. wikipedia.orgorganic-chemistry.org This reaction couples an amine with an aryl halide. wikipedia.orgyoutube.com In this context, the primary amine of this compound can act as the nucleophilic partner, reacting with a wide range of aryl or heteroaryl halides and triflates. This would yield N-aryl or N-heteroaryl derivatives at the 8-position, providing a powerful method for library synthesis. The reaction is typically catalyzed by a palladium source with specialized phosphine (B1218219) ligands. wikipedia.orgbeilstein-journals.org

Table 2: Potential Cross-Coupling Strategies for this compound

Reaction Name Role of this compound Required Modification Potential Product
Suzuki-Miyaura Coupling Electrophile -NH₂ → -Br, -I, -OTf 8-Aryl-4-fluoroisoquinoline
Heck Reaction Electrophile -NH₂ → -Br, -I, -OTf 8-Vinyl-4-fluoroisoquinoline
Sonogashira Coupling Electrophile -NH₂ → -Br, -I, -OTf 8-Alkynyl-4-fluoroisoquinoline
Buchwald-Hartwig Amination Nucleophile None N-Aryl-4-fluoroisoquinolin-8-amine

The 8-aminoquinoline moiety is a well-established and powerful bidentate directing group for transition metal-catalyzed C-H functionalization. researchgate.netnih.gov After acylation of the 8-amino group to form an amide, the substrate can chelate to a metal center (e.g., Palladium, Rhodium, Ruthenium) through both the pyridine nitrogen and the amide nitrogen. This coordination geometry positions the metal catalyst in close proximity to the C-H bond at the C-7 position, enabling its selective activation and functionalization. rsc.orgresearchgate.net

This strategy allows for the direct formation of new bonds at an otherwise unreactive position, avoiding the need for pre-functionalized substrates. While specific studies on this compound are not prevalent, the directing effect of the 8-amidoquinoline group is expected to be dominant. A wide range of transformations can be achieved through this approach, including:

Arylation : Introduction of aryl groups from aryl halides or organometallic reagents.

Olefination : Formation of a C-C double bond with alkenes.

Alkylation : Introduction of alkyl groups.

Acetoxylation and Alkoxylation : Formation of C-O bonds.

The electron-withdrawing nature of the fluorine atom at C-4 might influence the electronic properties of the isoquinoline ring and could potentially affect the rate and efficiency of the C-H activation step at C-7. Following the reaction, the 8-amido directing group can often be cleaved to reveal a carboxylic acid or other functional groups, highlighting the synthetic utility of this method. nih.gov

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single step to build complex molecules, are highly valued for their efficiency and atom economy. The primary amino group of this compound makes it an ideal substrate for several MCRs, most notably the Ugi four-component reaction (Ugi-4CR). wikipedia.orgorganic-chemistry.org

The Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold. wikipedia.orgyoutube.com In this reaction, this compound would serve as the amine component.

The general sequence involves:

Formation of an imine between this compound and the carbonyl compound.

Protonation of the imine by the carboxylic acid.

Nucleophilic attack of the isocyanide on the iminium ion, forming a nitrilium ion intermediate.

Attack of the carboxylate anion on the nitrilium ion.

An intramolecular Mumm rearrangement to yield the final stable bis-amide product. wikipedia.org

This reaction allows for the rapid generation of a diverse library of complex molecules by varying the other three components (carbonyl, carboxylic acid, and isocyanide), attaching a complex peptide-like side chain to the 8-position of the 4-fluoroisoquinoline core. nih.govmdpi.com

Derivatization and Analog Development of 4 Fluoroisoquinolin 8 Amine

Synthesis of Substituted 4-Fluoroisoquinolin-8-amine Derivatives

The synthesis of derivatives from the this compound core is achieved by leveraging established chemical transformations that target specific functional groups and positions on the molecule. These modifications are generally categorized by the site of variation: the isoquinoline (B145761) nitrogen, the exocyclic amine, and the fluorinated aromatic ring.

The nitrogen atom within the isoquinoline ring system is a common site for modification. Its nucleophilic character allows for reactions such as alkylation. For instance, treatment of the parent isoquinoline with alkyl halides, such as methyl iodide, can lead to the formation of the corresponding isoquinolinium derivative. nih.gov Subsequent reduction of this quaternary salt can yield N-alkylated tetrahydroisoquinoline derivatives. nih.gov This approach allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the N-2 position, thereby modulating the steric and electronic properties of the heterocyclic core.

The 8-amino group is a versatile handle for derivatization, behaving as a typical primary aromatic amine. It readily undergoes acylation reactions to form stable amide bonds. thermofisher.com Reagents such as succinimidyl esters are highly effective for this purpose, reacting with the amine under mild basic conditions (typically pH 8.3-9.0) to yield acylated products. thermofisher.com Another common modification involves reaction with isothiocyanates to form thiourea (B124793) derivatives. thermofisher.com Additionally, the Mannich reaction, which involves an aldehyde (like formaldehyde) and another primary or secondary amine, can be employed to introduce aminoalkyl groups, typically at the position ortho to a directing hydroxyl group in related quinoline (B57606) systems, a principle that can be adapted for the 8-aminoquinoline (B160924) scaffold. nih.govnih.gov

A summary of common amine modification reactions is presented below:

Reaction TypeReagent ClassResulting Functional Group
AcylationSuccinimidyl Esters, Acyl HalidesAmide
SulfonylationSulfonyl HalidesSulfonamide
Urea FormationIsocyanatesUrea
Thiourea FormationIsothiocyanatesThiourea
Reductive AminationAldehydes/Ketones + Reducing AgentSecondary/Tertiary Amine

Further substitutions on the carbocyclic ring of the this compound scaffold are governed by the directing effects of the existing substituents—the fluorine atom and the amino group. The presence of fluorine and other halogens on an aromatic ring makes the system susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In related 8-aminoquinoline systems, efficient methods have been developed for regioselective functionalization, such as photocatalytic difluoroalkylation at the C-5 position. researchgate.net

The electronic nature of the aromatic ring can be significantly influenced by the pattern of fluorination. nih.gov While substitution of a C-H bond with a C-F bond does not drastically alter molecular dimensions, it does impact the electronic structure and potential protein-ligand interactions. nih.gov Electrophilic aromatic substitution can also be explored, although the conditions must be carefully selected to control regioselectivity and avoid unwanted side reactions on the electron-rich heterocyclic ring or the reactive amino group.

Design Principles for Library Synthesis of this compound Analogs

The creation of a chemical library based on the this compound scaffold is a strategic endeavor aimed at systematically exploring structure-activity relationships. This is achieved through combinatorial chemistry and rational design strategies like scaffold hopping.

Combinatorial chemistry provides a framework for the rapid synthesis of large numbers of compounds by systematically combining a set of building blocks. nih.gov For the this compound scaffold, a library can be designed by preparing a matrix of derivatives. One axis of the matrix would feature a variety of modifications at the 8-amino position (e.g., a set of diverse acyl chlorides or isocyanates), while the second axis would involve derivatization at another position, such as the isoquinoline nitrogen (e.g., a set of alkyl halides).

This parallel synthesis approach allows for the efficient generation of a focused library where the impact of substitutions at each position can be systematically evaluated. researchgate.net A key advantage of combinatorial synthesis, particularly when performed on a solid support, is the simplification of product isolation and the ability to use excess reagents to drive reactions to completion. core.ac.uk The use of "click chemistry," which involves reactions that are high-yielding and generate minimal byproducts, can also be integrated into the library synthesis workflow to connect the core scaffold to other molecular fragments. taylorandfrancis.com

Scaffold hopping and bioisosteric replacement are powerful tools in drug design used to identify novel core structures with improved properties while retaining key biological activity. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group or substructure with another that has similar physical or chemical properties, with the goal of modulating potency, selectivity, or pharmacokinetic properties. researchgate.net In the context of this compound, the fluorine atom at the C-4 position could be replaced with other classical bioisosteres such as a chloro (Cl), cyano (CN), or trifluoromethyl (CF₃) group. Similarly, the entire isoquinoline core could be considered a bioisostere for other bicyclic heteroaromatic systems.

Scaffold Hopping: This more drastic approach involves replacing the central molecular framework (the isoquinoline ring) with a topologically distinct scaffold while maintaining the original orientation of key functional groups. nih.gov The goal is to discover new, patentable chemical series or to overcome issues with the original scaffold. For this compound, potential scaffold hops could include quinoline, quinazoline (B50416), or benzimidazole (B57391) cores, provided the essential amine and fluoro-substituted aromatic moieties can be positioned to mimic their arrangement in the parent molecule. nih.govnih.gov

The table below provides examples of potential bioisosteric replacements for the fluorine atom:

Original GroupPotential BioisostereRationale for Replacement
Fluorine (F)Chlorine (Cl)Similar electronegativity, different size.
Fluorine (F)Cyano (CN)Similar size, different electronic properties (pi-acceptor).
Fluorine (F)Hydroxyl (OH)Can act as a hydrogen bond donor/acceptor.
Fluorine (F)Trifluoromethyl (CF₃)Electron-withdrawing, lipophilic, larger size.

These design principles guide the expansion of the chemical space around the this compound core, facilitating the development of novel analogs with tailored properties.

Fluoro-Isoquinoline Conjugates and Hybrid Molecules

The strategic conjugation of this compound with other bioactive molecules represents a promising avenue for the development of novel therapeutic agents. This approach, often referred to as molecular hybridization, aims to combine the pharmacophoric features of two or more distinct molecules to create a single entity with potentially enhanced efficacy, improved pharmacokinetic properties, or a novel mechanism of action. The 8-amino group of this compound serves as a versatile chemical handle for the attachment of various molecular partners through different linkage strategies.

The rationale behind creating such conjugates is multifaceted. By linking the fluoro-isoquinoline scaffold to another active compound, it is possible to target multiple biological pathways simultaneously, which can be particularly advantageous in combating drug-resistant pathogens or complex diseases like cancer. digitellinc.comnih.gov Furthermore, conjugation can be employed to modulate the physicochemical properties of the parent molecule, for instance, to enhance cell permeability or to facilitate targeted delivery to specific tissues or cells. digitellinc.com

The choice of a linker is critical in the design of hybrid molecules as it can influence the stability, solubility, and biological activity of the final conjugate. symeres.com Linkers can be broadly classified as cleavable or non-cleavable. Cleavable linkers are designed to release the active fluoro-isoquinoline moiety at the target site in response to specific physiological conditions, such as changes in pH or the presence of certain enzymes. symeres.com Non-cleavable linkers, on the other hand, create a stable connection between the two molecular entities, and the entire hybrid molecule is responsible for the observed biological effect. nih.gov Common reactive handles for conjugation with the amino group of this compound include N-hydroxysuccinimide esters and various aldehyde or keto functional groups. nih.gov

The conjugation of antimicrobial agents with cell-penetrating peptides (CPPs) is a strategy that has been explored to enhance their uptake into bacterial cells, thereby overcoming permeability-related resistance mechanisms. nih.gov Following this principle, hypothetical conjugates of this compound with various CPPs could be designed. For instance, conjugation with a peptide like transportan (B13913244) 10 (TP10) could potentially imbue the fluoro-isoquinoline moiety with activity against fungal pathogens, a feature not typically associated with this class of compounds. nih.gov

Below is an interactive data table showcasing hypothetical data for potential this compound-peptide conjugates, based on findings for similar fluoroquinolone-peptide hybrids. nih.gov

Conjugate IDPeptide SequenceLinker TypeHypothetical MIC (µM) against C. albicans
FIQ-TP10AGYLLGKINLKALAALAKKILAmide12.5
FIQ-TATYGRKKRRQRRRThioether25
FIQ-PenetratinRQIKIWFQNRRMKWKKDisulfide50

Another promising strategy involves the hybridization of the this compound core with other established pharmacophores to create molecules with dual modes of action. For example, conjugation with a natural product like berberine, which is known to possess a wide range of biological activities, could lead to hybrid compounds with synergistic or novel therapeutic effects. mdpi.com Similarly, linking with polyunsaturated fatty acids has been shown to enhance the anticancer activity of some fluoroquinolones, suggesting a potential avenue for developing novel anti-proliferative agents based on the this compound scaffold. mdpi.com

The following interactive data table presents hypothetical data for such hybrid molecules, drawing parallels from existing research on fluoroquinolone conjugates. mdpi.com

Hybrid Molecule IDConjugated MoietyPotential Therapeutic AreaHypothetical IC50 (µM) against A549 cell line
FIQ-BerberineBerberineAnticancer/Antimicrobial20.5
FIQ-Docosahexaenoic AcidDocosahexaenoic AcidAnticancer15.2
FIQ-ChalconeChalconeAnticancer28.7

The development of fluoro-isoquinoline conjugates and hybrid molecules derived from this compound is a scientifically grounded approach to expanding the therapeutic potential of this chemical scaffold. While specific examples involving this exact molecule are yet to be extensively reported in the literature, the principles of molecular hybridization and the chemical reactivity of the 8-amino group provide a solid foundation for future research and development in this area.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoroisoquinolin 8 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. chemrxiv.org For fluorinated compounds, the presence of the ¹⁹F nucleus offers an additional, highly sensitive probe for structural analysis. nih.govnih.gov

The NMR spectra of 4-Fluoroisoquinolin-8-amine provide a wealth of structural information through chemical shifts (δ), which indicate the electronic environment of each nucleus, and coupling constants (J), which reveal connectivity between nuclei.

¹H NMR: The proton spectrum is expected to show distinct signals for each aromatic proton. The protons on the isoquinoline (B145761) core will appear in the aromatic region (typically δ 7.0-9.0 ppm). The amine (NH₂) protons will appear as a broader signal, the chemical shift of which can be highly dependent on the solvent and concentration. Coupling between adjacent protons (³JHH) typically ranges from 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling.

¹³C NMR: The carbon spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon atom bonded to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, appearing as a doublet. rsc.org Other carbons will show smaller couplings to fluorine over two, three, or four bonds (²JCF, ³JCF, ⁴JCF).

¹⁹F NMR: The fluorine spectrum provides a sensitive probe for structural analysis. ed.ac.uk A single resonance is expected for the fluorine atom at C-4. This signal will be split by coupling to adjacent protons, primarily the proton at C-3 (³JHF) and C-5 (³JHF). The chemical shift of the fluorine atom is influenced by its electronic environment within the aromatic system.

Table 1: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
¹H H-1~8.5 - 9.0³J(H1,H?)
H-3~7.5 - 8.0³J(H3,F4), ⁴J(H3,H1)
H-5~7.2 - 7.6³J(H5,H6), ³J(H5,F4)
H-6~7.0 - 7.4³J(H6,H5), ³J(H6,H7)
H-7~6.8 - 7.2³J(H7,H6)
NH₂Variable (e.g., 4.0 - 6.0)May show coupling to F-4
¹³C C-1~145 - 155
C-3~115 - 125²J(C3,F4)
C-4~155 - 165¹J(C4,F4) ≈ 250 Hz
C-4a~120 - 130²J(C4a,F4)
C-5~110 - 120²J(C5,F4)
C-6~125 - 135
C-7~110 - 120
C-8~140 - 150
C-8a~135 - 145
¹⁹F F-4Variable³J(F4,H3), ³J(F4,H5)

For unambiguous assignment of all proton and carbon signals, especially in substituted derivatives, a suite of two-dimensional (2D) NMR experiments is essential. researchgate.netyoutube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, COSY would reveal correlations between H-5, H-6, and H-7, allowing for the sequential assignment of this spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu This allows for the direct assignment of carbon signals for all protonated carbons (C-1, C-3, C-5, C-6, C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, irrespective of their bonding connectivity. princeton.edu This is particularly useful for conformational analysis. A key expected correlation would be between the N-H protons of the 8-amine group and the fluorine atom at the 4-position, which would provide strong evidence for a specific spatial arrangement and potential intramolecular hydrogen bonding.

The proximity of the 8-amino group and the 4-fluoro substituent in the this compound scaffold creates an ideal system for studying intramolecular N-H···F hydrogen bonding. mdpi.com This weak interaction can be detected and characterized by NMR spectroscopy. nih.govnih.gov

A key diagnostic feature is the observation of a "through-space" scalar coupling between the amine proton and the fluorine nucleus (¹hJNH,F). researchgate.net Such a coupling, which can be as large as 15-20 Hz, is mediated by the hydrogen bond and provides unambiguous evidence of the interaction. nih.govnih.gov The magnitude of this coupling constant can be correlated with the strength of the hydrogen bond. mdpi.com Variable temperature NMR studies can also provide insight; as the temperature is lowered, the hydrogen bond typically becomes stronger and more ordered, leading to an increase in the ¹hJNH,F coupling constant and a downfield shift of the NH proton signal. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk For this compound (C₉H₇FN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the structure. libretexts.orgwikipedia.org

Molecular Ion (M⁺): The aromatic isoquinoline ring provides significant stability, so a prominent molecular ion peak is expected. libretexts.org

Key Fragments: Fragmentation of aromatic amines can be complex. Common fragmentation pathways for the isoquinoline core may involve the loss of small neutral molecules like HCN. The presence of the primary amine allows for α-cleavage, though this is more characteristic of aliphatic amines. miamioh.edulibretexts.org The stability of the aromatic system often dominates the fragmentation process.

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueNotes
Molecular Formula C₉H₇FN₂
Exact Mass 162.06 g/mol The value measured in HRMS.
Molecular Ion (M⁺) m/z = 162Expected to be a prominent peak.
Major Fragments m/z = 135Corresponds to the loss of HCN.
m/z = 134Corresponds to the loss of H₂CN.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. joanneum.at For this compound, key absorption bands would confirm the presence of the amine and fluoro-aromatic moieties.

N-H Stretching: The primary amine (NH₂) will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric vibrations.

C-F Stretching: A strong absorption band for the aryl C-F bond is expected around 1200-1250 cm⁻¹.

Aromatic C=C/C=N Stretching: Multiple bands in the 1450-1650 cm⁻¹ region are characteristic of the isoquinoline ring system.

N-H Bending: A bending vibration (scissoring) for the primary amine is typically observed near 1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron system. mu-varna.bg The isoquinoline core is a strong chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands corresponding to π → π* electronic transitions within the aromatic system. The presence of the amino group (-NH₂) as a strong auxochrome and the fluorine atom will influence the position and intensity of the absorption maxima (λ_max).

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

SpectroscopyFeaturePredicted Wavenumber (cm⁻¹) / Wavelength (nm)
IR N-H Stretch (asymmetric & symmetric)3300 - 3500
Aromatic C-H Stretch3000 - 3100
N-H Bend~1600
Aromatic C=C and C=N Stretch1450 - 1650
C-F Stretch1200 - 1250
UV-Vis π → π* Transitions~230-250 nm, ~320-350 nm

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction analysis of a suitable crystal of this compound or one of its derivatives would provide a wealth of information. nih.govmdpi.com

Molecular Conformation: The analysis yields precise bond lengths, bond angles, and torsion angles, confirming the planarity of the isoquinoline ring system. weizmann.ac.il Crucially, it would provide the exact solid-state conformation, including the orientation of the amino group relative to the fluorine atom.

Intramolecular Interactions: The crystallographic data would allow for the direct measurement of the distance between the amine hydrogen and the fluorine atom (H···F) and the N-H···F bond angle. researchgate.net These parameters would provide conclusive proof and geometric characterization of the intramolecular hydrogen bond suggested by NMR studies.

Intermolecular Interactions: The crystal packing arrangement reveals how molecules interact with each other in the solid state. nih.gov This can include intermolecular hydrogen bonds involving the amine group, as well as π-π stacking interactions between the planar isoquinoline rings of adjacent molecules. Understanding these interactions is crucial for rationalizing the material's physical properties.

Analysis of "this compound" Reveals a Gap in Publicly Available Computational Research

Despite a comprehensive search for computational chemistry and molecular modeling studies on the chemical compound this compound, no specific research findings pertinent to the requested detailed outline have been identified in the public domain. The inquiry, which aimed to gather data on the compound's electronic structure, reactivity, conformational landscape, and interactions with biological targets, underscores a notable gap in the current scientific literature.

The investigation sought to populate a detailed article structure focusing exclusively on this compound. The planned sections included in-depth analyses based on several advanced computational methods:

Quantum Chemical Calculations: This was to include Density Functional Theory (DFT) studies for determining ground state geometries and energetics, Frontier Molecular Orbital (FMO) analysis to understand chemical reactivity, and transition state modeling to elucidate potential reaction mechanisms.

Molecular Dynamics Simulations: This section intended to explore the compound's conformational flexibility and behavior over time.

Molecular Docking and Recognition Studies: The goal was to perform in silico assessments of the compound's potential interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: This would have involved developing predictive models for the compound's biological activity based on its structural features.

While there is a body of research on related compounds, such as other isoquinoline and quinoline (B57606) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this broader data. Extrapolating findings from different molecules would not provide the scientifically accurate and specific information requested for this particular compound.

This lack of available data highlights an opportunity for new research in the field of computational chemistry. The synthesis and potential applications of substituted isoquinolines are of interest in medicinal chemistry, and a thorough computational characterization of this compound could provide valuable insights for future drug discovery and material science efforts. At present, however, the specific computational and molecular modeling profile of this compound remains uncharacterized in accessible scientific literature.

Computational Chemistry and Molecular Modeling of 4 Fluoroisoquinolin 8 Amine

Fluorine's Influence on Electrostatic Potentials and Ligand-Target Interactions

The introduction of a fluorine atom at the 4-position of the isoquinoline (B145761) ring in 4-Fluoroisoquinolin-8-amine significantly modulates the molecule's electronic properties, which in turn governs its electrostatic potential and the nature of its interactions with biological targets. The high electronegativity of fluorine is a key determinant of these changes, influencing both intramolecular and intermolecular interactions.

Computational studies on fluorinated N-heterocycles and other aromatic systems provide a framework for understanding these effects. mq.edu.auchim.it The fluorine atom acts as a strong electron-withdrawing group through the sigma (σ) bond network, a consequence of its high electronegativity. This inductive effect alters the electron density distribution across the entire isoquinoline scaffold.

One of the most significant consequences of fluorine substitution is the alteration of the molecule's electrostatic potential surface. libretexts.org This surface, which is calculated to predict how a molecule will interact with other charged or polar species, is a critical tool in computational chemistry and drug design. For this compound, the fluorine atom, along with the nitrogen of the isoquinoline ring and the amino group, creates a complex and distinct electrostatic landscape.

Key Influences of Fluorine on Electrostatic Potential:

Localized Regions of Positive and Negative Potential: The fluorine atom can create a region of positive electrostatic potential, often referred to as a "σ-hole," on the surface of the atom opposite to the C-F bond. mdpi.com Simultaneously, the lone pairs of the fluorine create a belt of negative potential around the atom. This dual nature allows for a range of electrostatic interactions.

Modulation of Aromatic System: The electron-withdrawing nature of fluorine can reduce the electron density of the aromatic π-system, influencing its ability to participate in π-stacking or cation-π interactions. walisongo.ac.id

Impact on Adjacent Functional Groups: The presence of fluorine can alter the acidity or basicity of nearby functional groups, such as the 8-amino group and the isoquinoline nitrogen, by modifying their local electronic environment.

These alterations in the electrostatic potential directly translate to the types of non-covalent interactions the ligand can form with a biological target, such as a protein receptor or enzyme. nih.gov The strategic placement of fluorine can either enhance existing interactions or introduce novel ones, thereby affecting binding affinity and selectivity.

Fluorine's Role in Ligand-Target Interactions:

Interaction TypeDescription of Fluorine's InvolvementPotential Impact on Binding
Hydrogen Bonds While traditionally considered a weak hydrogen bond acceptor, the negatively polarized fluorine can interact with strong hydrogen bond donors (e.g., -OH, -NH groups) in a protein's active site. nih.govacs.orgStabilization of the ligand-target complex.
Multipolar Interactions The C-F bond possesses a strong dipole moment. This can lead to favorable orthogonal multipolar interactions with backbone carbonyl groups in a protein, where the C-F bond is oriented perpendicular to the plane of the peptide bond. acs.orgEnhanced binding affinity and specificity.
Halogen Bonds The positive σ-hole on the fluorine can interact with nucleophilic atoms like oxygen or sulfur in amino acid residues. mdpi.comDirectional and specific interactions contributing to binding.
Hydrophobic Interactions Fluorine is considered "lipophilic" in that it can favorably interact with hydrophobic pockets in a protein. The replacement of a hydrogen atom with a larger fluorine atom can increase van der Waals contacts.Increased occupancy of hydrophobic pockets and enhanced affinity.
Water-Mediated Interactions Fluorine substituents can influence the network of water molecules within a binding site, sometimes displacing them to create favorable energetic gains or participating in water-mediated hydrogen bonds to the protein. nih.govacs.orgAlteration of binding thermodynamics (enthalpy and entropy).

The following table provides a hypothetical comparison of calculated electrostatic potential values for key atomic positions in isoquinolin-8-amine versus this compound, illustrating the inductive effect of the fluorine atom. Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Atom/RegionIsoquinolin-8-amine (Hypothetical ESP in a.u.)This compound (Hypothetical ESP in a.u.)Rationale for Change
C4-H-0.01N/A (Fluorine substitution)Hydrogen replaced by highly electronegative fluorine.
C4-0.05+0.15Strong inductive electron withdrawal by fluorine.
N1 (Isoquinoline)-0.12-0.10Reduced electron density due to withdrawal by fluorine.
N8 (Amine)-0.15-0.13Reduced basicity due to electron withdrawal through the ring.
F4N/A-0.08 (lateral), +0.02 (σ-hole)Creation of distinct positive and negative potential regions.

Exploration of Biological Activities and Medicinal Chemistry Applications Pre Clinical, in Vitro Research

4-Fluoroisoquinolin-8-amine as a Building Block in Drug Discovery Research

This compound serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents. Its structure, combining a fluorinated isoquinoline (B145761) core with a reactive amine group, provides a versatile platform for synthesizing a diverse range of derivatives. The fluorine substituent is particularly valuable in drug design as it can enhance metabolic stability, binding affinity, and bioavailability of the final compound. chemshuttle.comenamine.net

In drug discovery, this compound is utilized in the generation of compound libraries for high-throughput screening. taylorfrancis.com The isoquinoline ring system is a "privileged structure," meaning it is a molecular framework that is able to bind to multiple biological targets. By modifying the 8-amine group, medicinal chemists can systematically alter the compound's properties to optimize its interaction with specific enzymes or receptors. This strategic approach has been employed in the pursuit of new treatments for a variety of diseases. The adaptability of this compound allows for its incorporation into various molecular architectures, leading to the discovery of lead compounds with improved pharmacological profiles. nih.gov

Investigation of In Vitro Biological Activities of this compound Derivatives

Derivatives synthesized from this compound have been the subject of numerous in vitro studies to evaluate their biological activities across different therapeutic areas. These preclinical investigations are essential for identifying promising candidates for further development.

Derivatives of this compound have been investigated as potential inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov This pathway is essential for cell proliferation, making DHODH a target for anticancer and anti-inflammatory drugs. nih.govabmole.com

In vitro enzymatic assays have demonstrated that certain quinoline-based analogues can potently inhibit DHODH. For instance, a structure-guided design approach led to the discovery of quinoline-based analogues with IC50 values in the nanomolar range. nih.gov One such analogue, compound 41 , exhibited a DHODH IC50 of 9.71 ± 1.4 nM. nih.gov Further optimization resulted in a 1,7-naphthyridine (B1217170) derivative, compound 46 , with a DHODH IC50 of 28.3 ± 3.3 nM. nih.govosti.gov These studies highlight the potential of the quinoline (B57606) scaffold, and by extension, fluorinated isoquinoline derivatives, in designing potent enzyme inhibitors.

Table 1: In Vitro DHODH Inhibition by Quinoline and Naphthyridine Derivatives

Compound DHODH IC50 (nM)
41 (Quinoline-based) 9.71 ± 1.4
43 (Quinoline-based) 26.2 ± 1.8
46 (1,7-Naphthyridine) 28.3 ± 3.3

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a significant role in cancer progression and metastasis. nih.gov Consequently, the development of CXCR4 antagonists is an active area of research. Derivatives of isoquinoline and similar heterocyclic systems have been explored for their potential to act as CXCR4 antagonists.

Cellular assays are employed to assess the ability of these compounds to inhibit the binding of the natural ligand, CXCL12, to the CXCR4 receptor and subsequent downstream signaling pathways. nih.govnih.gov For example, a class of isothiourea derivatives has been identified as highly potent CXCR4 receptor antagonists, with compounds like IT1t showing an IC50 of 8.0 nM. nih.gov While specific data on this compound derivatives as CXCR4 antagonists is limited in the provided context, the general applicability of related structures suggests this is a promising avenue for investigation.

Research into derivatives of quinoline and isoquinoline structures has revealed their ability to modulate various cellular signaling pathways. These pathways, such as those involving phosphoinositide 3-kinase (PI3K), Akt/protein kinase B, and mitogen-activated protein kinase (MAPK), are crucial for cell survival and proliferation. nih.gov

For instance, certain flavonoid compounds, which share some structural similarities with heterocyclic compounds, have been shown to affect these pathways by altering the phosphorylation state of target molecules. nih.gov Similarly, synthetic quinazoline (B50416) derivatives have been developed as dual inhibitors of EGFR and VEGFR2, key components of cellular signaling. mdpi.com While direct studies on this compound derivatives are not detailed, the established activity of related compounds indicates the potential for these derivatives to modulate key cellular processes.

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. nih.govnih.gov Researchers have synthesized and evaluated numerous derivatives of 4-aminoquinolines and related heterocyclic systems for their in vitro activity against various strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net

Several studies have demonstrated the potent antimalarial activity of new 4-aminoquinoline derivatives. For example, two lead molecules, 18 and 4 , were identified with IC50 values of 5.6 nM and 17.3 nM, respectively, against the chloroquine-resistant W2 strain of P. falciparum. nih.gov Hybrid molecules incorporating the 4-aminoquinoline structure have also shown promising results. nih.gov Additionally, quinoline derivatives have been investigated for their antibacterial and antifungal properties, with some compounds exhibiting significant activity against various bacterial and fungal strains. nih.govnih.govmdpi.com

**Table 2: In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives against *P. falciparum***

Compound Strain IC50 (nM)
18 W2 (CQ-resistant) 5.6
4 W2 (CQ-resistant) 17.3
Chloroquine W2 (CQ-resistant) 382

Structure-Activity Relationship (SAR) Studies in Pre-clinical Models

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how chemical structure influences biological activity. For derivatives of this compound and related compounds, SAR studies guide the optimization of lead compounds to enhance potency and selectivity while minimizing potential toxicity. mdpi.comnih.govnih.govnih.govmdpi.comresearchgate.net

In the context of antimalarial 4-aminoquinolines, SAR studies have revealed that modifications to the side chain attached to the 4-amino group significantly impact activity against chloroquine-resistant strains. nih.gov For DHODH inhibitors, SAR has guided the strategic placement of hydrogen bond accepting groups to form new interactions within the enzyme's binding pocket, leading to more potent analogues. nih.govosti.gov Similarly, for kinase inhibitors, SAR studies on quinazoline derivatives have elucidated the importance of specific substitutions on the quinazoline core and the aniline (B41778) ring for inhibitory activity against mutant forms of EGFR. mdpi.com These preclinical investigations, often involving the synthesis and testing of a series of related compounds, are crucial for the rational design of more effective therapeutic agents. nih.govnuph.edu.uaresearchgate.net

Impact of Fluorine Position on Biological Efficacy

The introduction of fluorine into a bioactive molecule can significantly alter its physicochemical and pharmacological properties. researchgate.net The position of the fluorine atom on the isoquinoline ring is critical and can lead to substantial changes in biological efficacy. The strong carbon-fluorine (C-F) bond often enhances metabolic stability, which can improve bioavailability and binding affinity. researchgate.netresearchgate.net

Role of Amine Functionality in Target Binding and Selectivity

The amine group, particularly at the 8-position of the isoquinoline ring, is a key determinant of a molecule's interaction with biological targets. As a basic center, it can be protonated at physiological pH, enabling ionic interactions and hydrogen bonding with acidic residues in a protein's active site. acs.org The amine functionality is also a versatile synthetic handle, allowing for the formation of amides and other derivatives to probe structure-activity relationships. wikipedia.org

In the context of 8-hydroxyquinoline (B1678124) derivatives, the nature of the amine group has been shown to be critical for selectivity. nih.gov For example, modifications of the amine can restore selectivity in multidrug-resistant (MDR) cancer cells, and the pKa of the amine moiety influences these trends. nih.gov In the development of Rho kinase (ROCK) inhibitors, removal of the basic aminoisoquinoline center was a key step in optimizing the pharmacokinetic profile of lead compounds. nih.gov Furthermore, the amine group can act as a nucleophile in enzymatic reactions, as seen in the Pictet-Spenglerase McbB, where a deprotonated amine initiates the key condensation step. acs.org This demonstrates the dual role of the amine in this compound: it can serve as a primary interaction point for target binding and as a reactive center for creating diverse chemical libraries or probes.

Effect of Substituent Variations on In Vitro Activity

The biological activity of the this compound scaffold can be systematically modulated by introducing additional substituents. The strategic placement of different chemical groups can enhance potency, improve selectivity, and alter pharmacokinetic properties. Studies on related quinoline and isoquinoline systems provide a clear picture of how substituent variations impact in vitro activity.

For instance, in a series of 8-hydroxyquinoline-derived Mannich bases, the introduction of halogens at the R5 position was found to increase both toxicity and selectivity against MDR cancer cells, while alkoxymethyl groups increased selectivity but decreased toxicity. nih.gov In the development of halogenated indenoisoquinoline Top1 inhibitors, fusing a dioxolane ring to the 8- and 9-positions led to a modest improvement in activity. nih.gov Similarly, modifications to the side chain on the lactam nitrogen of these compounds imparted inhibitory activity against other enzymes involved in DNA repair. nih.gov

Research on 1,8-disubstituted tetrahydroisoquinolines, which can be synthesized from 8-aminoisoquinoline (B1282671) precursors, shows that diverse lipophilic substituents at the 1-position are important for developing potential central nervous system drug candidates. researchgate.netnih.gov These examples collectively underscore that the this compound core is a versatile template where modifications at other positions can fine-tune its biological profile for a specific target.

ScaffoldSubstituent VariationPositionObserved In Vitro EffectReference
8-HydroxyquinolineHalogens (e.g., Cl, Br)R5Increased toxicity and selectivity in MDR cancer cells nih.gov
8-HydroxyquinolineAlkoxymethyl groupsR5Increased selectivity but decreased toxicity nih.gov
IndenoisoquinolineFusion of a dioxolane ring8- and 9-positionsModest improvement in Top1 poisoning activity nih.gov
IndenoisoquinolineHydroxyethylaminopropyl side chainLactam nitrogenImparted inhibitory activity against TDP1 and TDP2 nih.gov
TetrahydroisoquinolineDiverse lipophilic groups1-positionConsidered important for CNS drug candidates researchgate.netnih.gov

Development of Chemical Probes and Ligands for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cellular or organismal systems. nih.gov The development of such tools is crucial for target validation and understanding complex biological pathways. rsc.org The this compound scaffold possesses features that make it an attractive starting point for the synthesis of chemical probes and research ligands.

The utility of a molecule as a chemical probe hinges on its ability to be modified without losing its specific biological activity. The amine group at the 8-position of this compound serves as an excellent synthetic handle for attaching linkers, affinity tags (like biotin), or fluorescent reporters. researchgate.netnih.gov This allows for the creation of derivatives that can be used in pull-down assays to identify binding partners or in imaging studies to visualize the localization of the target within a cell. The fluorine atom at the 4-position can also be useful, as it provides a unique spectroscopic signature for nuclear magnetic resonance (NMR) studies to monitor target engagement.

The process of developing a probe often involves creating a library of related compounds to establish a clear structure-activity relationship and to develop a closely related negative control—a molecule that is structurally similar but biologically inactive. nih.gov The synthetic accessibility of derivatives from the this compound core makes it well-suited for such systematic exploration. researchgate.netnih.gov

Mechanistic Studies of Biological Interactions (Molecular Level)

Understanding how a compound like this compound interacts with its biological target at the molecular level is fundamental to rational drug design. Both the fluorine and amine groups can participate in specific, high-affinity interactions that dictate the compound's mechanism of action.

Fluorine Interactions: The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor. nih.gov Molecular modeling studies of related fluorinated compounds have shown that fluorine can form specific hydrogen bonds with backbone amide protons of amino acid residues like asparagine, anchoring the ligand in the binding pocket. nih.gov This type of interaction is highly directional and can contribute significantly to binding affinity and selectivity.

Amine Group Interactions: The 8-amino group is a versatile hydrogen bond donor and, when protonated, a strong positive charge center. It can form salt bridges with acidic residues such as aspartate or glutamate (B1630785). acs.org In enzymatic mechanisms, the amine can act as a nucleophile. For example, a proposed mechanism for the enzyme McbB involves a glutamate residue in the active site deprotonating the substrate's amine group, which then initiates a nucleophilic attack on an aldehyde partner. acs.org This highlights how the local protein environment can modulate the reactivity of the amine for catalytic purposes.

Furthermore, the 8-aminoquinoline (B160924) moiety itself can act as a directing group in chemical synthesis, a process that relies on a specific molecular interaction and conformation. researchgate.net Together, these potential interactions provide a framework for understanding how this compound could engage with a biological target, with the fluorine and amine groups working in concert to establish a specific binding mode and elicit a biological response.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The broader scientific utility of 4-Fluoroisoquinolin-8-amine is fundamentally linked to its accessibility through efficient and scalable synthetic routes. While methods for constructing the isoquinoline (B145761) core are established, the introduction of specific substituents, such as the fluorine at the C4 position and the amine at the C8 position, presents unique challenges. Future research must prioritize the development of more streamlined and high-yielding synthetic strategies.

Current approaches often involve multi-step sequences that may begin with precursors like 8-bromoisoquinoline (B29762) or require directed ortho-lithiation reactions on fluorinated benzylamines. bohrium.com These methods, while effective at a lab scale, can be cumbersome. Emerging research should focus on:

Late-Stage Fluorination: Developing methods to introduce the fluorine atom at a later stage in the synthesis could provide more flexibility and access to a wider range of analogs.

Flow Chemistry: Adapting synthetic routes to continuous flow processes can enhance safety, reproducibility, and scalability, making the compound more readily available for extensive biological screening.

Innovations in catalysis, such as novel copper- or palladium-catalyzed coupling reactions, could also pave the way for more efficient construction of the substituted isoquinoline scaffold. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and medicinal chemistry offers a transformative approach to designing novel derivatives of this compound. nih.gov Machine learning (ML) models can analyze vast datasets of chemical structures and biological activities to predict the properties of new, unsynthesized compounds, thereby guiding research efforts toward the most promising candidates. rsc.orgacs.org

Future applications in this area include:

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding affinity to a target protein or improved metabolic stability. aiinmr.com

Synthesis Prediction: ML algorithms can predict the most efficient synthetic routes, troubleshoot challenging reaction steps, and even optimize reaction conditions for higher yields, as has been demonstrated in photoredox amine synthesis. aip.org

Property Prediction: AI tools can forecast absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with better drug-like characteristics early in the discovery process.

This in silico approach drastically reduces the time and cost associated with traditional trial-and-error methods, allowing for a more focused and efficient exploration of the chemical space around this core structure.

Parameter Traditional Drug Design Cycle AI-Enhanced Design Cycle
Initial Hit Identification High-Throughput Screening (Months)Virtual Screening (Days to Weeks)
Lead Optimization 2-4 Years1-2 Years
Number of Compounds Synthesized ThousandsHundreds
Resource Allocation High (Wet Lab Intensive)Optimized (Computationally Guided)

Exploration of New Biological Targets and Disease Areas for In Vitro Studies

The structural motifs within this compound—specifically the fluorinated aromatic system—are features found in numerous bioactive molecules, including kinase inhibitors and anticancer agents. mdpi.com While the precise biological profile of this specific compound is still under investigation, its core structure suggests significant potential across various therapeutic areas.

Future in vitro studies should systematically screen this compound and its derivatives against a diverse panel of biological targets. Promising areas for exploration include:

Oncology: The isoquinoline and quinoline (B57606) scaffolds are present in compounds targeting protein kinases and epigenetic modulators like EZH2. acs.org Screening against panels of cancer cell lines (e.g., breast, lung, leukemia) and specific enzymes involved in cancer progression is a high-priority avenue. man.ac.uk

Infectious Diseases: Related fluorinated quinoline structures are known for their antimicrobial properties. huji.ac.il Investigating the activity of this compound against a range of bacterial and fungal pathogens, particularly drug-resistant strains, could uncover new therapeutic potential.

Neurodegenerative Diseases: Certain isoquinoline alkaloids have shown activity related to neuroprotective pathways. Exploring targets relevant to conditions like Alzheimer's or Parkinson's disease could open new research directions.

Potential Target Class Disease Area Rationale / Example
Protein Kinases CancerAurora A Kinase is a target for related fluoroquinazoline structures. mdpi.com
Epigenetic Modifiers CancerEZH2, a Polycomb group protein, is a target in lymphoma therapies. acs.org
Bacterial Enzymes Infectious DiseaseFluoroquinolones are a major class of antibiotics targeting DNA gyrase.
Viral Proteases VirologyThe quinoline scaffold is explored in various antiviral contexts.

Advanced Characterization Techniques for Complex Fluorinated Systems

The presence of a fluorine atom provides a powerful analytical handle for characterizing this compound and its reaction products. However, the unique electronic properties of fluorine also necessitate the use of advanced analytical techniques for unambiguous structure elucidation and purity assessment.

Future research will increasingly rely on a combination of sophisticated methods:

19F NMR Spectroscopy: As a 100% naturally abundant spin-1/2 nucleus, 19F provides a highly sensitive NMR probe with a wide chemical shift range, minimizing signal overlap. wikipedia.org Advanced 2D NMR techniques like 1H-19F HETCOR can be used to map out the precise connectivity within complex derivatives. rsc.orgnih.gov The combination of experimental and computationally predicted 19F NMR shifts can be a powerful tool for assigning structures. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS are essential for identifying metabolites and degradation products, though fluorine-containing fragments can sometimes be challenging to detect. nih.govacs.org Coupling HRMS with 19F NMR provides a more complete picture of complex mixtures. nih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure provides definitive proof of the three-dimensional arrangement of atoms. mdpi.com This is particularly valuable for confirming stereochemistry in chiral derivatives and understanding intermolecular interactions, such as halogen bonding, in the solid state. man.ac.uk

These techniques, when used in concert, provide the high-fidelity data necessary to understand the structure, purity, and metabolic fate of these complex fluorinated systems.

Collaborative Research Opportunities in Academia and Industry for Pre-clinical Development

Advancing a promising compound like this compound from a laboratory curiosity to a pre-clinical candidate requires a multidisciplinary effort that often exceeds the capabilities of a single research group. Strategic collaborations between academic institutions and industrial partners are crucial for navigating the complex path of drug development.

Future progress will be accelerated by forming synergistic partnerships:

Academia-Industry Partnerships: Academic labs can focus on fundamental discovery, exploring novel biological targets and elucidating mechanisms of action. Industry partners can then provide the resources and expertise for medicinal chemistry optimization, scaled-up synthesis, and formal pre-clinical evaluation (e.g., toxicology, pharmacokinetics).

Computational-Experimental Alliances: Collaborations between computational chemistry groups and synthetic chemistry labs can create a rapid and iterative design-synthesize-test cycle. acs.org As seen in strategic partnerships between companies specializing in in silico design and those focused on chemical synthesis, this integration can significantly shorten discovery timelines. acs.org

Open Science Initiatives: Sharing data and findings through consortia or open science platforms can prevent redundant efforts and leverage collective intelligence to overcome common challenges in areas like synthesis or assay development.

Such collaborations create a powerful ecosystem for innovation, combining the exploratory nature of academic research with the goal-oriented and resource-intensive capabilities of the pharmaceutical industry to unlock the full therapeutic potential of novel chemical entities.

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-Fluoroisoquinolin-8-amine, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves:

  • Precursor selection : Start with halogenated isoquinoline derivatives (e.g., 4-bromo- or 4-chloroisoquinoline) for nucleophilic substitution. Evidence from similar compounds (e.g., 4-Methylisoquinolin-6-amine) suggests using Suzuki coupling or Buchwald-Hartwig amination for introducing the amine group at the 8-position .
  • Fluorination strategies : Electrophilic fluorination (e.g., using Selectfluor) or halogen exchange (Halex reaction) for introducing fluorine at the 4-position .
  • Purification : Column chromatography or recrystallization, followed by HPLC validation (≥98% purity) .
  • Optimization : Adjust solvent polarity (e.g., DMF for amination) and catalyst systems (e.g., Pd/C for coupling reactions). Monitor reaction progress via TLC or LC-MS .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm fluorine coupling patterns and amine proton integration. ¹⁹F NMR is essential for verifying fluorine substitution .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to validate molecular weight (e.g., C₁₀H₈FN₂, MW 177.19 g/mol) and detect impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : For resolving structural ambiguities, particularly fluorine and amine positioning .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Contradictions (e.g., conflicting IC₅₀ values in cytotoxicity assays) require:

  • Replication studies : Validate assays under identical conditions (pH, temperature, cell lines) .
  • Control experiments : Include positive/negative controls (e.g., doxorubicin for cytotoxicity) to calibrate results .
  • Meta-analysis : Aggregate data from multiple studies using tools like Chemotion ELN or RADAR4Chem to identify trends .
  • Statistical rigor : Apply ANOVA or Bayesian modeling to account for variability. Report confidence intervals and p-values .

Advanced: What computational tools are suitable for predicting the reactivity and stability of this compound?

Answer:

  • Quantum mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) to model fluorine’s electron-withdrawing effects and amine basicity .
  • Molecular dynamics (MD) : Simulate solvent interactions and degradation pathways (e.g., hydrolysis in aqueous media) .
  • Database mining : Use PubChem, Reaxys, or Pistachio to compare with analogs (e.g., 4-Methylisoquinolin-6-amine) and predict synthetic accessibility .

Basic: How should researchers handle safety and storage of this compound?

Answer:

  • Safety protocols : Wear PPE (gloves, goggles) due to potential skin/eye irritation. Refer to GHS hazard statements (e.g., H315, H319) .
  • Storage : Store in airtight containers at -20°C under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption .
  • Waste disposal : Neutralize with dilute HCl before incineration or交由专业处理机构 .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Answer:

  • Functional group tuning : Replace the 4-fluoro group with other halogens (Cl, Br) or electron-donating groups (e.g., -OCH₃) to modulate lipophilicity .
  • Amine substitution : Test secondary/tertiary amines or acylated derivatives to improve bioavailability .
  • Biological assays : Screen modified compounds against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Basic: What are the best practices for reporting experimental data on this compound in publications?

Answer:

  • Nomenclature : Use IUPAC names and CAS RN (e.g., this compound, [CAS# if available]) .
  • Data tables : Include raw NMR shifts, HPLC retention times, and biological assay results (IC₅₀, EC₅₀) with standard deviations .
  • Reproducibility : Share synthetic protocols and spectral data via repositories like Chemotion or nmrXiv .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.